molecular formula C19H25N3O B11628391 N-[3-(morpholin-4-yl)propyl]-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine

N-[3-(morpholin-4-yl)propyl]-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine

Cat. No.: B11628391
M. Wt: 311.4 g/mol
InChI Key: UVALAZZUSKYBOT-UHFFFAOYSA-N
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Description

N-[3-(MORPHOLIN-4-YL)PROPYL]-1H,2H,3H-CYCLOPENTA[B]QUINOLIN-9-AMINE is a complex organic compound that belongs to the class of quinoline derivatives. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. The unique structure of this compound, which includes a morpholine ring and a quinoline moiety, contributes to its diverse chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(MORPHOLIN-4-YL)PROPYL]-1H,2H,3H-CYCLOPENTA[B]QUINOLIN-9-AMINE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Morpholine Derivative: The initial step involves the preparation of the morpholine derivative by reacting morpholine with an appropriate alkyl halide under basic conditions.

    Cyclopenta[b]quinoline Formation: The next step involves the formation of the cyclopenta[b]quinoline core through a series of cyclization reactions. This can be achieved by reacting an appropriate quinoline precursor with a cyclopentadiene derivative under acidic or basic conditions.

    Coupling Reaction: The final step involves the coupling of the morpholine derivative with the cyclopenta[b]quinoline core. This can be achieved through a nucleophilic substitution reaction, where the morpholine derivative acts as a nucleophile and the quinoline core as an electrophile.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[3-(MORPHOLIN-4-YL)PROPYL]-1H,2H,3H-CYCLOPENTA[B]QUINOLIN-9-AMINE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to form reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the quinoline or morpholine rings are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated quinoline derivatives in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Reduced quinoline derivatives.

    Substitution: Substituted quinoline derivatives with various functional groups.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(MORPHOLIN-4-YL)PROPYL]-1H,2H,3H-CYCLOPENTA[B]QUINOLIN-9-AMINE stands out due to its unique combination of a morpholine ring and a quinoline moiety, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C19H25N3O

Molecular Weight

311.4 g/mol

IUPAC Name

N-(3-morpholin-4-ylpropyl)-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine

InChI

InChI=1S/C19H25N3O/c1-2-7-17-15(5-1)19(16-6-3-8-18(16)21-17)20-9-4-10-22-11-13-23-14-12-22/h1-2,5,7H,3-4,6,8-14H2,(H,20,21)

InChI Key

UVALAZZUSKYBOT-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C3=CC=CC=C3N=C2C1)NCCCN4CCOCC4

Origin of Product

United States

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